molecular formula C8H6BrN3O2 B3002370 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid CAS No. 2361645-16-9

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid

Cat. No. B3002370
CAS RN: 2361645-16-9
M. Wt: 256.059
InChI Key: FTXPDHNMBNPDKV-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related compounds involves the action of bromine in acetic acid on specific substrates. For instance, pyrano[4,3-d]pyrimidin-5-ones are formed by bromination of 4-styrylpyrimidine-5-carboxylic acids, which can yield pyrido[4,3-d]pyrimidin-5(6H)-ones when treated with amines . Similarly, bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides occurs at the pyrimidine ring . These methods suggest that the synthesis of "this compound" could involve bromination steps in acetic acid, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using spectroscopic methods such as IR, UV, and NMR spectroscopy . For the compound , the presence of a bromine atom at the 4-position of the pyrrolopyrimidine ring and an acetic acid moiety would be expected to influence its chemical behavior and properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The papers indicate that bromination is a common reaction for these compounds, often occurring at specific positions on the pyrimidine ring . Additionally, condensation reactions are mentioned, where 4-bromobenzaldehyde, urea, and substituted acetophenones can yield different pyrimidine derivatives depending on the substituents and solvents used . These reactions highlight the reactivity of the pyrimidine ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and acetic acid groups can affect properties like solubility, melting point, and reactivity. While the exact properties of "this compound" are not provided in the papers, related compounds have been studied for their antitubercular activity , suggesting potential biological activity. The molecular conformations of similar compounds have been analyzed in both solution and crystal form, providing insights into their behavior in different environments .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is involved in the synthesis of various pyridopyrimidines and pyrimidinones. For example, it reacts with amines to yield pyrido[4,3-d]pyrimidin-5(6H)-ones and undergoes nucleophilic replacement reactions (Ismail & Wibberley, 1968).
  • In another study, the compound reacted with dimethylamine and formaldehyde in glacial acetic acid to afford isomeric Mannich products (Benghiat & Crooks, 1983).

Biological and Pharmacological Research

  • The compound has been used in the synthesis of derivatives for microbiological investigation. It was found that these compounds, when brominated, target position 5 of the pyrimidine ring, showing potential for antitubercular activity (Ukrainets et al., 2009).
  • Amino-5-bromopyrrolo(2,3-dlpyrimidine, a related compound, has been isolated from marine organisms and has shown pharmacological potential (Kazla et al., 1983).

Heterocyclic Chemistry

  • The compound is essential in the formation of s-triazolo[4,3-c]pyrimidines and their isomers, which undergo rearrangement in acetic acid, highlighting its role in heterocyclic chemistry (Brown & Nagamatsu, 1978).

Synthesis of Functionalized Heterocycles

  • It's utilized in synthesizing functionalized heterocycles, such as pyrido[1,2-a]pyrimidinones and thiazolo[3,2-a]pyrimidinones, demonstrating its versatility in organic synthesis (Toplak et al., 1999).

Ionization Studies

  • Studies on the ionization of 2-(pyrimidin-2'-yl)acetic acid derivatives, related to this compound, have provided valuable insights into the effects of substituents on acid-base properties (Brown & Waring, 1978).

Future Directions

Pyrrolo[2,3-d]pyrimidines, including “2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid”, have shown promise in various areas of medicinal chemistry, particularly as anticancer agents . Future research may focus on optimizing these compounds for better selectivity, efficacy, and safety in treating various diseases. It’s also possible that these compounds could be explored for other therapeutic applications based on their broad spectrum of biological activities .

properties

IUPAC Name

2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c9-7-5-1-2-12(3-6(13)14)8(5)11-4-10-7/h1-2,4H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXPDHNMBNPDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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